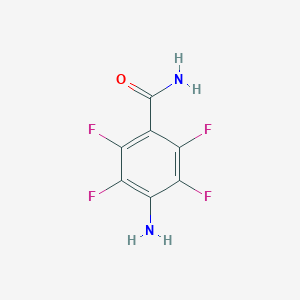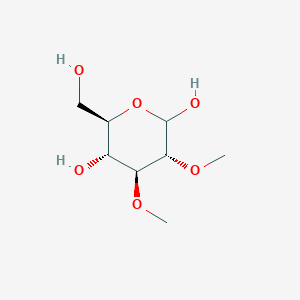
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Descripción general
Descripción
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane is a specialized compound with notable chemical characteristics due to the presence of an epoxy group and a trifluoroethoxy group. This compound finds applications in various chemical synthesis and analysis contexts.
Synthesis Analysis
The synthesis of compounds similar to 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane typically involves complex chemical reactions. For example, trifluoromethyl epoxy ethers can be synthesized using aromatic amines in hexafluoro-2-propanol, providing high yields of specific derivatives, such as trifluoromethyl indolinols (Rodrigues, Bonnet‐Delpon, & Bégué, 2001).
Molecular Structure Analysis
The molecular structure of similar epoxy compounds has been studied using techniques like FT-IR, FT-Raman, and NMR spectroscopy. These studies reveal detailed information about vibrational frequencies, electronic properties, and chemical shifts, providing insights into the molecular structure and stability of these compounds (Arjunan, Anitha, Thirunarayanan, & Mohan, 2017).
Chemical Reactions and Properties
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane, similar to other epoxy compounds, is likely to undergo various chemical reactions, including polymerization and reactions with nucleophiles. The presence of the trifluoroethoxy group may influence its reactivity and chemical behavior.
Physical Properties Analysis
The physical properties of such compounds, including their phase behavior and crystalline structure, can be quite complex. For instance, the solid-state properties of related compounds have been studied to understand their behavior in different states (Bredikhin et al., 2005).
Aplicaciones Científicas De Investigación
Refractive Index of Epoxy Adhesives : A study explored the use of a mixture containing 1,2-epoxy-3-[2,4,6-tribromophenoxy] propane to increase the refractive indices of certain epoxy resins. The study also evaluated the natural dark aging characteristics of these mixtures, noting that the halogenated compounds did not significantly increase the rate of yellowing in the Ablebond® mixtures (Messinger & Lansbury, 1989).
Quantum Chemical and Spectroscopic Investigations : This research involved comprehensive investigations of similar epoxy compounds, including 1,2-epoxy-2-phenyl)propane, using various spectroscopic techniques. The study provided insights into the structure, vibrations, and electronic properties of these compounds, which are significant in the textile, plastics, pharmaceutical, cosmetics, detergent, and photochemical industries due to their mutagenic and carcinogenic potential (Arjunan et al., 2015).
Simulations on Structure and Vibrations : This study conducted simulations on 1,2–epoxy–3–phenoxy propane and a related compound to understand their structural, electronic, and vibrational properties. The findings included the identification of stable conformers and the analysis of various modes of vibrational frequencies. This study provides valuable information for understanding the reactivity and site selectivity of such molecules (Arjunan, Anitha, Thirunarayanan & Mohan, 2017).
Dental Composites Research : Another study examined the effect of diluting Bis-GMA with a compound structurally related to 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane. The research focused on the polymerization and physical properties of novel dental composites (Pereira, Nunes & Kalachandra, 2002).
Stereochemistry in Organic Synthesis : A study explored the reaction of 1,2-Epoxy-1,3-bis(trimethylsilyl)propane with Grignard reagents, which is relevant for synthesizing related compounds with specific stereochemistry (Shimizu, Shibata & Tsuno, 1985).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroethoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-9-1-4-2-10-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOORGFXBMIIZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376781 | |
| Record name | 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane | |
CAS RN |
1535-91-7 | |
| Record name | 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)
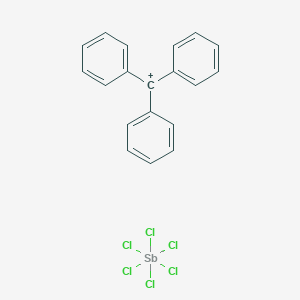
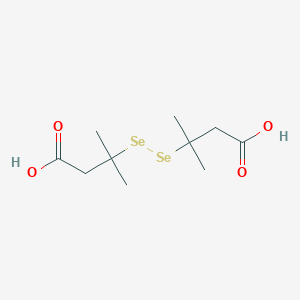
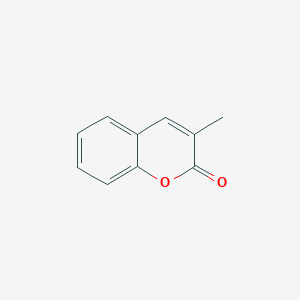
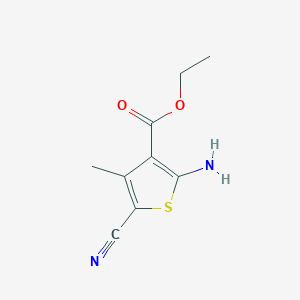
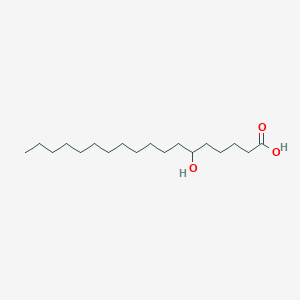
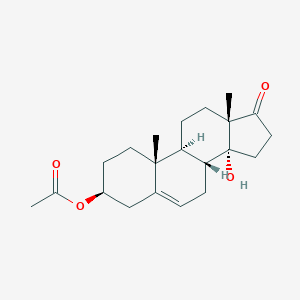
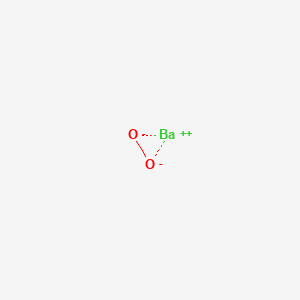
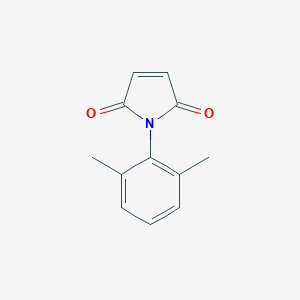
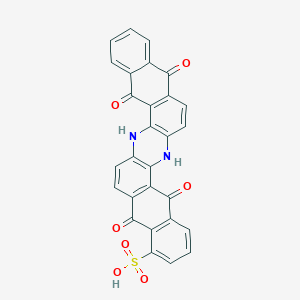
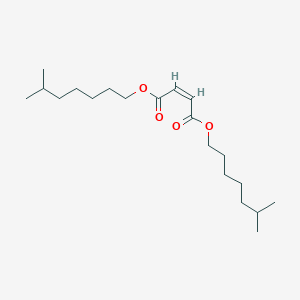
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)
